molecular formula C15H14N2O2 B3060561 2-[(4-Methylbenzoyl)amino]benzamide CAS No. 52910-88-0

2-[(4-Methylbenzoyl)amino]benzamide

Cat. No. B3060561
M. Wt: 254.28 g/mol
InChI Key: PLOYCGFJCRPJIW-UHFFFAOYSA-N
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Patent
US04431440

Procedure details

To a well stirred mixture of anthranilamide (34.05 g; 0.25 mol), methylene chloride (650 ml) and triethylamine (~30 ml) is added p-toluoyl chloride (33 ml; 0.25 mol) dropwise over 25 minutes (a slight exotherm is noted). On completion of the addition, the reaction mixture is stirred for one hour, diluted with water (1000 ml). The mixture is stirred vigorously, filtered, the product washed with water and dried to afford 56.08 g solid, mp 206°-208° C.
Quantity
34.05 g
Type
reactant
Reaction Step One
Quantity
650 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
33 mL
Type
reactant
Reaction Step Two
Name
Quantity
1000 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([NH2:10])(=[O:9])[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[NH2:4].C(Cl)Cl.C(N(CC)CC)C.[C:21]1([CH3:30])[CH:26]=[CH:25][C:24]([C:27](Cl)=[O:28])=[CH:23][CH:22]=1>O>[C:1]([C:2]1[CH:8]=[CH:7][CH:6]=[CH:5][C:3]=1[NH:4][C:27]([C:24]1[CH:25]=[CH:26][C:21]([CH3:30])=[CH:22][CH:23]=1)=[O:28])(=[O:9])[NH2:10]

Inputs

Step One
Name
Quantity
34.05 g
Type
reactant
Smiles
C(C=1C(N)=CC=CC1)(=O)N
Name
Quantity
650 mL
Type
reactant
Smiles
C(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
33 mL
Type
reactant
Smiles
C1(=CC=C(C=C1)C(=O)Cl)C
Step Three
Name
Quantity
1000 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
To a well stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
On completion of the addition
STIRRING
Type
STIRRING
Details
the reaction mixture is stirred for one hour
Duration
1 h
STIRRING
Type
STIRRING
Details
The mixture is stirred vigorously
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the product washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C(N)(=O)C1=C(NC(=O)C2=CC=C(C=C2)C)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 56.08 g
YIELD: CALCULATEDPERCENTYIELD 88.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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